molecular formula C10H14 B13790782 Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI)

Cat. No.: B13790782
M. Wt: 134.22 g/mol
InChI Key: PACPXPMVCDQJLV-UHFFFAOYSA-N
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Description

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) (CAS: 91365-84-3) is a substituted cyclohexene derivative with the molecular formula C₁₀H₁₆. Its structure features a cyclohexene ring substituted with an ethynyl group (–C≡CH) at the 1-position and two methyl groups (–CH₃) at the 6-position ().

Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-ethynyl-6,6-dimethylcyclohexene

InChI

InChI=1S/C10H14/c1-4-9-7-5-6-8-10(9,2)3/h1,7H,5-6,8H2,2-3H3

InChI Key

PACPXPMVCDQJLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) typically involves the alkylation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with acetylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often require elevated temperatures and pressures to facilitate the formation of the ethynyl group.

Industrial Production Methods

Industrial production of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts are often used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide (LDA) are often used.

Major Products Formed

    Oxidation: Epoxides, ketones

    Reduction: Ethyl derivatives

    Substitution: Various substituted cyclohexenes

Scientific Research Applications

Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexene, 1-ethynyl-6,6-dimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexene Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related cyclohexene derivatives:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Cyclohexene, 1-ethynyl-6,6-dimethyl- (91365-84-3) C₁₀H₁₆ 1-ethynyl, 6,6-dimethyl 136.24 Potential reactivity in cycloaddition/oxidation ()
Cyclohexene, 1,4(or 3,6)-dimethyl- (70688-47-0) C₁₀H₁₄ 1,4(or 3,6)-dimethyl 134.22 Model compound for catalytic oxidation studies ()
Cyclohexene, 1-ethynyl-2,6-dimethyl- (9CI) () C₁₀H₁₄ 1-ethynyl, 2,6-dimethyl 134.22 Reactivity influenced by ethynyl position ()
Cyclohexene, 3-methyl-1-(1-propynyl)- (9CI) () C₁₀H₁₄ 3-methyl, 1-propynyl 134.22 Comparative studies on alkyne-substituted analogs ()
Cyclohexene,1-(1,1-dimethylethyl)-4-methylene () C₁₁H₁₈ 1-tert-butyl, 4-methylene 150.26 Steric effects due to bulky substituents ()

Reactivity in Catalytic Oxidation

Cyclohexene derivatives are widely studied for their oxidation behavior. The 1,4(or 3,6)-dimethyl variant (C₁₀H₁₄) demonstrates high catalytic activity in allylic oxidation with molecular O₂, achieving >90% conversion in the presence of CoFe₂O₄ nanoparticles (). Ethynyl groups are also known to participate in click chemistry, suggesting unique applications in polymer synthesis compared to methyl-substituted analogs ().

Extraction and Stability

Cyclohexene derivatives with methyl groups (e.g., 1,4-dimethyl) are prone to air oxidation, forming byproducts like 2-cyclohexene-1-hydroperoxide (). The ethynyl group in the target compound may reduce such side reactions due to its conjugation with the cyclohexene ring, though this hypothesis requires experimental validation. Notably, methylene chloride extracts of methyl-substituted cyclohexenes often contain oxidation byproducts, whereas fluorinated solvents like FC-113 show comparable efficiency without generating cyclohexene-derived artifacts ().

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